N-[2-(2,4-Dimethylphenoxy)ethyl]-N-(2-methoxyethyl)amine
Description
N-[2-(2,4-Dimethylphenoxy)ethyl]-N-(2-methoxyethyl)amine is a tertiary amine featuring two distinct substituents:
- 2-(2,4-Dimethylphenoxy)ethyl group: A phenoxy moiety substituted with methyl groups at the 2- and 4-positions of the aromatic ring, linked via an ethyl chain.
- 2-Methoxyethyl group: A methoxy-terminated ethyl chain.
This structure combines aromatic and ether functionalities, which may influence its physicochemical properties (e.g., lipophilicity, solubility) and biological activity.
Properties
IUPAC Name |
N-[2-(2,4-dimethylphenoxy)ethyl]-2-methoxyethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-11-4-5-13(12(2)10-11)16-9-7-14-6-8-15-3/h4-5,10,14H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMPIPUTIQTBCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCNCCOC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-Dimethylphenoxy)ethyl]-N-(2-methoxyethyl)amine typically involves the alkylation of secondary amines. One common method involves the reaction of 2,4-dimethylphenol with ethylene oxide to form 2-(2,4-dimethylphenoxy)ethanol. This intermediate is then reacted with 2-methoxyethylamine under controlled conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-Dimethylphenoxy)ethyl]-N-(2-methoxyethyl)amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
N-[2-(2,4-Dimethylphenoxy)ethyl]-N-(2-methoxyethyl)amine is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for N-[2-(2,4-Dimethylphenoxy)ethyl]-N-(2-methoxyethyl)amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The table below compares key structural and functional features of N-[2-(2,4-Dimethylphenoxy)ethyl]-N-(2-methoxyethyl)amine with related compounds:
Key Differences and Implications
Functional Groups: The target compound’s tertiary amine distinguishes it from secondary amines (e.g., N-Methyl 4-Methoxyphenethylamine) and amides (e.g., , Compound 4). The 2,4-dimethylphenoxy group may confer greater steric hindrance and electron-donating effects compared to unsubstituted or hydroxy-substituted phenoxy groups, impacting receptor binding .
Biological Activity: Amide analogs (e.g., , Compound 4) show notable anti-inflammatory activity, suggesting that the target compound’s amine group might offer different pharmacological profiles, such as altered metabolism or target specificity . Aroxyethylamines () demonstrate anticonvulsant activity, implying that phenoxyethylamine scaffolds are versatile in CNS-targeted drug design.
Synthetic Accessibility :
Anti-Inflammatory Potential
Compounds with methoxy and phenoxyethyl groups, such as those in and , exhibit IC₅₀ values <17 μM in anti-inflammatory assays. The target compound’s dimethylphenoxy group may enhance hydrophobic interactions with inflammatory enzymes (e.g., COX-2), though its tertiary amine could reduce hydrogen-bonding capacity compared to amides .
Anticonvulsant Activity
Aroxyethylamines in show efficacy in maximal electroshock seizure (MES) models.
Limitations and Gaps
- No direct data on the target compound’s synthesis, toxicity, or activity were found in the provided evidence.
- Most analogs are amides or secondary amines; tertiary amine analogs are understudied.
Biological Activity
N-[2-(2,4-Dimethylphenoxy)ethyl]-N-(2-methoxyethyl)amine, with the molecular formula C13H21NO2 and a molecular weight of 223.31 g/mol, is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential applications based on available research findings.
- Molecular Formula : C13H21NO2
- Molecular Weight : 223.31 g/mol
- CAS Number : 420100-80-7
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's phenoxy and amine functional groups allow it to modulate various biochemical pathways, which may lead to diverse biological effects. Research indicates that it may act as an enzyme inhibitor or modulator of protein interactions in cellular processes.
1. Enzyme Inhibition
Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, it has been explored for its potential to affect the Type III secretion system (T3SS), which is crucial for bacterial virulence. The compound demonstrated concentration-dependent inhibition of T3SS-mediated activity in experimental assays .
2. Anticancer Potential
Recent research has highlighted the anticancer properties of this compound through screening assays on multicellular spheroids. These studies indicate that the compound may induce apoptosis in cancer cells by disrupting critical signaling pathways .
3. Pharmacological Applications
The compound is being investigated for potential therapeutic applications in drug development. Its unique structure suggests that it may possess selectivity for certain biological targets, making it a candidate for further exploration in pharmacology .
Research Findings and Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
